![molecular formula C13H15NO3 B2425135 3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone CAS No. 123438-75-5](/img/structure/B2425135.png)
3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone” is a chemical compound with the molecular formula C13H15NO3 . It is also known by its IUPAC name "(3E)-3- [1- (2-methoxyanilino)ethylidene]dihydro-2 (3H)-furanone" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C13H15NO3 . The InChI key, which provides a unique identifier for the compound, is PWTMXXFSSKUZQM-MDZDMXLPSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.27 . It is a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Fungicidal Activity
3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone: has been investigated for its fungicidal properties. Researchers designed a series of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates based on biologically active splicing and receptor target structures. Notably, these compounds demonstrated excellent fungicidal activity, particularly against pathogens such as Sclerotinia sclerotiorum, wheat white powder, and Puccinia polysora. The introduction of t-butyl in the side chain enhanced hydrophobic interactions with the active site, and substituents on the benzene ring influenced the electrostatic effects .
Amine Protection/Deprotection
The chemoselective nature of (3E)-3-{1-[(2-methoxyphenyl)amino]ethylidene}oxolan-2-one makes it a valuable reagent for protecting and deprotecting organic amines. Specifically, it forms a stable urea linkage, which remains intact under acidic, alkaline, and aqueous conditions. This property allows for the regeneration of free amines after convenient deprotection steps, making it useful in organic synthesis .
Metal Complexes
The ligand (3E)-3-{1-[(2-methoxyphenyl)amino]ethylidene}oxolan-2-one has been employed in the synthesis of metal complexes. For instance, Co(II), Ni(II), Zn(II), and Cu(II) complexes were derived from this ligand. These complexes were characterized using elemental analysis, FTIR, and UV-Visible spectroscopy. Such metal complexes find applications in catalysis, materials science, and coordination chemistry .
DNA Binding Studies
Researchers have explored the interaction of (3E)-3-{1-[(2-methoxyphenyl)amino]ethylidene}oxolan-2-one with DNA. Understanding the binding behavior of small molecules with DNA is crucial for drug design and bioactivity. Spectroscopic studies have shed light on the binding affinity and mode of interaction between this compound and DNA .
Biological Activity Beyond Fungicides
While initially studied for fungicidal properties, compounds related to (3E)-3-{1-[(2-methoxyphenyl)amino]ethylidene}oxolan-2-one have also been explored in other areas. These include herbicidal, acaricidal, insecticidal, and antitumor activities. Researchers continue to investigate their potential in diverse biological contexts .
Mitochondrial Respiratory Chain Targeting
Given that strobilurins act on the mitochondrial respiratory chain, understanding their mechanism of action is essential. Although resistance has emerged due to widespread use, novel compounds like (3E)-3-{1-[(2-methoxyphenyl)amino]ethylidene}oxolan-2-one may offer alternatives. Researchers are actively exploring new fungicides that target this pathway .
Safety And Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . It carries the hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(3E)-3-[1-(2-methoxyanilino)ethylidene]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(10-7-8-17-13(10)15)14-11-5-3-4-6-12(11)16-2/h3-6,14H,7-8H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTMXXFSSKUZQM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/CCOC1=O)/NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

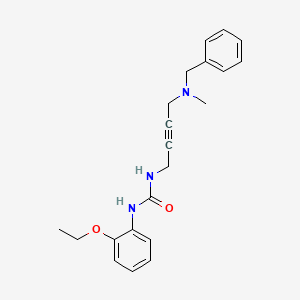
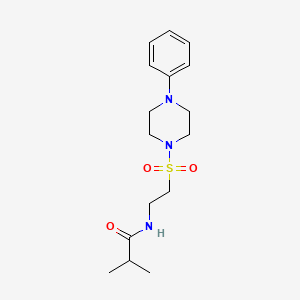
![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)
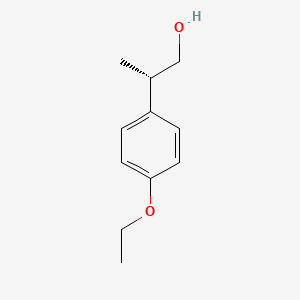
![N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425061.png)
![2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2425062.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2425065.png)
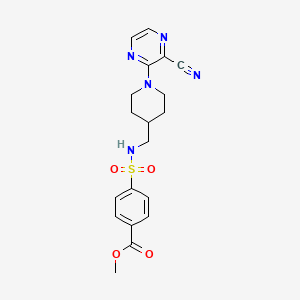
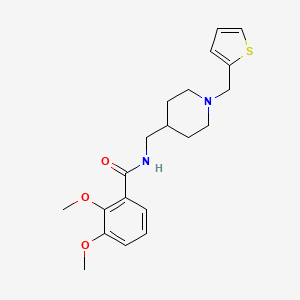


![1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2425073.png)
![4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone](/img/structure/B2425075.png)